molecular formula C12H19NO3S B2457744 5-(Tert-butyl)-2-ethoxybenzenesulfonamide CAS No. 1206134-09-9

5-(Tert-butyl)-2-ethoxybenzenesulfonamide

Cat. No.: B2457744
CAS No.: 1206134-09-9
M. Wt: 257.35
InChI Key: GKQNABAWGTYKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Tert-butyl)-2-ethoxybenzenesulfonamide, commonly referred to as TBEE, is a sulfonamide derivative of ethoxybenzene. It is a versatile chemical compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry and biochemistry. TBEE has been used as a substrate for various enzymes and as a ligand in the synthesis of novel compounds. It has also been used in the preparation of fluorescent probes for imaging and detection of enzymes and proteins.

Scientific Research Applications

TBEE has been widely used in a variety of scientific research applications. It has been used as a substrate for various enzymes, including phosphatases, proteases, and kinases. It has also been used as a ligand in the synthesis of novel compounds. Additionally, TBEE has been used in the preparation of fluorescent probes for imaging and detection of enzymes and proteins.

Mechanism of Action

TBEE acts as an inhibitor of phosphatases, proteases, and kinases. It binds to the active site of the enzyme and blocks the catalytic activity of the enzyme. This prevents the enzyme from catalyzing the reaction and thus inhibits the enzymatic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBEE are not yet fully understood. However, it has been shown to inhibit the activity of phosphatases, proteases, and kinases. Inhibition of these enzymes can lead to a variety of physiological effects, including changes in cell growth and metabolism.

Advantages and Limitations for Lab Experiments

TBEE has several advantages when used in lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound and can be used in a variety of research applications. However, TBEE can be toxic and can cause skin irritation. Therefore, it should be handled with caution and appropriate safety measures should be taken when using it in experiments.

Future Directions

For research include further investigation of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research into the mechanism of action of TBEE and its effects on various enzymes could lead to a better understanding of its effects on biological systems. Finally, further development of fluorescent probes based on TBEE could lead to improved imaging techniques for detecting enzymes and proteins.

Synthesis Methods

TBEE can be synthesized from ethoxybenzene, tert-butyl chloride, and sodium sulfonate. The reaction is carried out in a two-step process. In the first step, ethoxybenzene is reacted with tert-butyl chloride to form the tert-butyl ether of ethoxybenzene. In the second step, the tert-butyl ether of ethoxybenzene is reacted with sodium sulfonate to form TBEE.

Properties

IUPAC Name

5-tert-butyl-2-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-5-16-10-7-6-9(12(2,3)4)8-11(10)17(13,14)15/h6-8H,5H2,1-4H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQNABAWGTYKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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